
cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is an intriguing compound that brings together various functional groups, resulting in a molecule with potential applications across diverse fields. This compound features a cyclobutylmethyl group, a thiophene ring, and a triazole moiety, all connected through a carbamate linkage. The structural complexity of this compound hints at its ability to participate in a range of chemical reactions and its potential utility in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves multiple steps, each requiring precise reaction conditions. A common synthetic route starts with the preparation of the 1-(thiophen-2-yl)-1H-1,2,3-triazole intermediate. This can be achieved through a cycloaddition reaction between azides and alkynes under copper-catalyzed conditions, known as a "click" reaction. Following this, the triazole derivative is coupled with cyclobutylmethyl carbamate under basic or catalytic conditions to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound would leverage continuous flow processes to enhance yield and efficiency. Optimizing parameters such as temperature, pressure, and solvent choice is crucial to maximize the output and purity of the compound.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones under mild to moderate oxidative conditions.
Reduction: : Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride, resulting in partially hydrogenated derivatives.
Substitution: : The carbamate group can participate in nucleophilic substitution reactions, especially under basic conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid are commonly used.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective reducing agents.
Substitution: : Nucleophiles such as alkoxides or amines under basic conditions are often employed.
Major Products Formed
Oxidation: : Sulfoxides and sulfones derived from the thiophene ring.
Reduction: : Partially hydrogenated triazole derivatives.
Substitution: : Various carbamate derivatives depending on the nucleophile used.
科学研究应用
Cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is valuable in multiple research domains:
Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: : Investigated for its potential as an enzyme inhibitor due to its diverse functional groups.
Medicine: : Studied for its potential therapeutic properties, particularly as an antimicrobial or anticancer agent.
Industry: : Used in the development of novel materials, including polymers and advanced coatings.
作用机制
Molecular Targets and Pathways
The compound exerts its effects primarily through interactions with specific enzymes or receptors. The triazole moiety, for instance, can coordinate with metal ions, making it effective in catalysis or as an enzyme inhibitor. The thiophene ring might interact with biological macromolecules through π-π stacking or other non-covalent interactions, influencing various biological pathways.
相似化合物的比较
Similar Compounds
Cyclobutylmethyl ((1-(phenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate: : Similar structure but with a phenyl group instead of a thiophene ring.
Cyclobutylmethyl ((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate: : Features a pyridine ring in place of the thiophene ring.
Cyclobutylmethyl ((1-(furanyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate: : Contains a furan ring instead of thiophene.
Highlighting Its Uniqueness
The uniqueness of cyclobutylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate lies in its specific combination of the cyclobutyl, thiophene, and triazole functional groups, which confer distinctive chemical reactivity and biological activity compared to its analogs.
Hope this helps!
属性
IUPAC Name |
cyclobutylmethyl N-[(1-thiophen-2-yltriazol-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-13(19-9-10-3-1-4-10)14-7-11-8-17(16-15-11)12-5-2-6-20-12/h2,5-6,8,10H,1,3-4,7,9H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVJJNIYOTVKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methoxy-N-phenylbenzo[d]thiazol-2-amine](/img/structure/B2966623.png)
![N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2966624.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2966625.png)
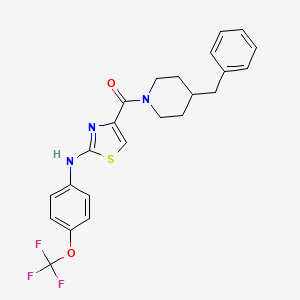
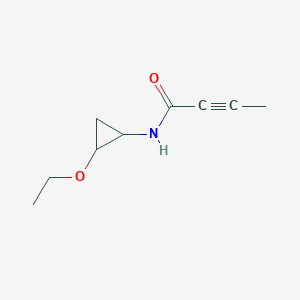
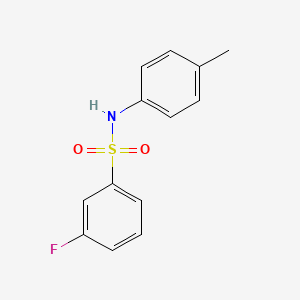
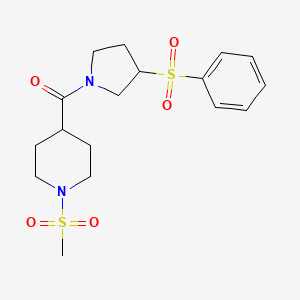
![3-ethoxy-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2966631.png)
![5-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2966632.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2966633.png)
![6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2966635.png)
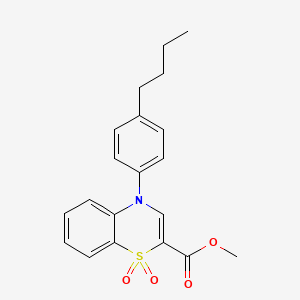
![5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine](/img/structure/B2966643.png)
![1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2966644.png)
